Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1035173-74-0 . It has a molecular weight of 303.77 . The IUPAC name for this compound is benzyl 3-(chlorosulfonyl)-1-pyrrolidinecarboxylate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
. This code provides a specific textual identifier for the molecular structure. Physical And Chemical Properties Analysis
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is an oil-like substance . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 303.77 .Scientific Research Applications
Enantioselective Synthesis
This compound may be used to prepare enantiomerically pure pyrrolidines, such as (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine, via enantioselective trans-dihydroxylation. This process is catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
Proteomics Research
It is also used in proteomics research as a specialty product for the preparation of various pyrrolidine derivatives .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . The signal word for this compound is "Danger" .
properties
IUPAC Name |
benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKAEIBOSEJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692821 | |
Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035173-74-0 | |
Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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